Methyl glycyl-L-serinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

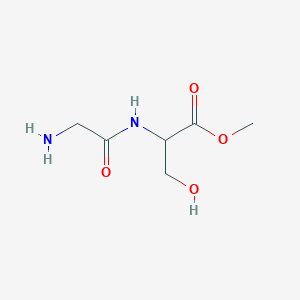

methyl 2-[(2-aminoacetyl)amino]-3-hydroxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4/c1-12-6(11)4(3-9)8-5(10)2-7/h4,9H,2-3,7H2,1H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZKCPSKYPGYKRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CO)NC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10984923 | |

| Record name | 2-Amino-N-(3-hydroxy-1-methoxy-1-oxopropan-2-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10984923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66328-96-9 | |

| Record name | Methyl glycyl-L-serinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066328969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-N-(3-hydroxy-1-methoxy-1-oxopropan-2-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10984923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl glycyl-L-serinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the chemical structure of Methyl glycyl-L-serinate?

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Methyl glycyl-L-serinate, a dipeptide derivative of significant interest in synthetic and medicinal chemistry. It details the chemical structure, physicochemical properties, a plausible synthetic pathway with experimental protocols for key intermediates, and the logical relationships of its constituent components.

Chemical Identity and Properties

This compound is a dipeptide consisting of glycine and L-serine, with the carboxyl group of L-serine esterified with a methyl group. This modification enhances its lipophilicity and potential for further chemical derivatization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H12N2O4 | [1][2][3] |

| Molecular Weight | 176.17 g/mol | [1] |

| CAS Number | 66328-96-9 | [2][3][4] |

| Canonical SMILES | COC(=O)C(CO)NC(=O)CN | [1] |

| InChI Key | BGRYADJVIKGYQP-SSEXGKCCSA-N | [1] |

| Synonyms | L-Serine, N-glycyl-, methyl ester; Methyl 2-(2-aminoacetamido)-3-hydroxypropanoate | [5] |

Chemical Structure

The structure of this compound features a peptide bond between the carboxyl group of glycine and the amino group of L-serine. The L-configuration of the serine residue is a critical stereochemical feature.

Caption: 2D Chemical Structure of this compound.

Synthetic Pathway and Experimental Protocols

The synthesis of this compound can be approached through standard peptide coupling techniques. A logical synthetic workflow involves the preparation of a key intermediate, L-serine methyl ester, followed by coupling with a protected glycine amino acid and subsequent deprotection.

Caption: Proposed Synthetic Workflow for this compound.

Experimental Protocol: Synthesis of L-Serine Methyl Ester Hydrochloride

This protocol is based on established methods for the esterification of amino acids.[6][7][8]

-

Materials:

-

L-Serine

-

Methanol (MeOH), anhydrous

-

Thionyl chloride (SOCl₂) or Acetyl chloride (AcCl)

-

Ice-water bath

-

Round-bottomed flask equipped with a reflux condenser and magnetic stirrer

-

-

Procedure:

-

A round-bottomed flask is charged with anhydrous methanol and cooled to 0°C in an ice-water bath.

-

Thionyl chloride (or acetyl chloride) is added dropwise to the cooled methanol with stirring. This in-situ generation of HCl is crucial for the reaction.

-

L-serine is added to the acidic methanol solution in one portion.

-

The reaction mixture is slowly warmed to reflux and maintained at this temperature for 2-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[7][8]

-

Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure (rotary evaporation).

-

The resulting white crystalline solid, crude L-serine methyl ester hydrochloride, is collected and can be used in the subsequent coupling step without further purification.[8] A yield of over 90% can be expected.[7]

-

Potential Biological Significance

While specific signaling pathways for this compound are not documented in the provided literature, its constituent amino acids, glycine and serine, are fundamental to cellular metabolism and signaling. Glycine itself plays multiple roles in cell signaling, including the activation of the mTOR pathway, and is a precursor for the synthesis of vital molecules like creatine and glutathione.[9] The conversion of L-serine to glycine is a key metabolic process.[9] Therefore, this compound serves as a valuable tool for probing these biological systems and as a building block in the development of peptidomimetics and other bioactive molecules. Its ester modification may influence cell permeability and metabolic stability compared to the parent dipeptide.

References

- 1. This compound | C6H12N2O4 | CID 106685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound,(CAS# 66328-96-9)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. sinfoochem.com [sinfoochem.com]

- 4. Page loading... [guidechem.com]

- 5. L-Serine, N-glycyl-, methyl ester - Pharos [pharos.habitablefuture.org]

- 6. researchgate.net [researchgate.net]

- 7. Methyl-DL-serine hydrochloride | 5619-04-5 [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

Synthesis and Characterization of Methyl Glycyl-L-Serinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the dipeptide, methyl glycyl-L-serinate. The document details the necessary starting materials, a step-by-step synthetic protocol based on solution-phase peptide chemistry, and the analytical techniques used to characterize the final product. All quantitative data is summarized in structured tables, and the experimental workflow is visualized using a DOT language diagram.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the protection of the amino and carboxyl groups of the constituent amino acids, glycine and L-serine, followed by peptide bond formation and subsequent deprotection. The most common and efficient approach is a solution-phase synthesis utilizing a tert-butyloxycarbonyl (Boc) protecting group for the N-terminus of glycine and a methyl ester to protect the C-terminus of L-serine.

Synthetic Strategy

The overall synthetic strategy involves three main stages:

-

Preparation of Protected Amino Acids: This involves the synthesis of N-Boc-glycine and L-serine methyl ester hydrochloride.

-

Peptide Coupling: Formation of the peptide bond between N-Boc-glycine and L-serine methyl ester to yield N-Boc-glycyl-L-serine methyl ester.

-

Deprotection: Removal of the Boc protecting group to yield the final product, this compound.

The entire workflow is depicted in the following diagram:

Physical and chemical properties of Methyl glycyl-L-serinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl glycyl-L-serinate is a dipeptide derivative composed of glycine and L-serine, with the C-terminus of the serine residue esterified with a methyl group. Dipeptides and their derivatives are of significant interest in biochemical and pharmaceutical research due to their role as signaling molecules, their potential as therapeutic agents, and their use as building blocks in the synthesis of larger peptides and peptidomimetics. This technical guide provides a comprehensive overview of the known physical and chemical properties, proposed synthesis, and potential biological significance of this compound, drawing upon data from related compounds and general principles of peptide chemistry.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, its properties can be inferred from its structure and data on its constituent amino acids and related compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Inferred) | L-Serine Methyl Ester Hydrochloride[1] | Glycyl-L-serine[2] |

| CAS Number | 66328-96-9[3][4] | 5680-80-8 | 7361-43-5[5] |

| Molecular Formula | C6H12N2O4[3][4] | C4H10ClNO3 | C5H10N2O4[5] |

| Molecular Weight | 176.17 g/mol | 155.58 g/mol | 162.14 g/mol [5] |

| Melting Point | Not available | 161-162 °C | Decomposes |

| Boiling Point | Not available | Not available | Not available |

| Solubility | Expected to be soluble in water and polar organic solvents. | Soluble in water. | Soluble in water. |

| Appearance | Expected to be a white to off-white solid. | White crystalline solid. | White crystalline powder. |

Spectral Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected chemical shifts would include signals for the α-protons of glycine and serine, the β-protons of serine, the methyl protons of the ester group, and exchangeable protons of the amine and amide groups. The specific chemical shifts would be influenced by the solvent used.[6][7][8][9]

-

¹³C NMR: Signals would be expected for the carbonyl carbons of the peptide bond and the ester, the α-carbons of both amino acid residues, the β-carbon of serine, and the methyl carbon of the ester.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amine and amide groups (around 3300-3500 cm⁻¹), C=O stretching of the amide (peptide) bond (around 1650 cm⁻¹) and the ester group (around 1735 cm⁻¹), and O-H stretching of the serine side chain (broad band around 3400 cm⁻¹).[10]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the peptide bond and loss of the methyl ester group.[11][12]

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of this compound can be achieved through standard peptide coupling techniques. A common strategy involves the coupling of an N-protected glycine derivative with L-serine methyl ester, followed by deprotection of the N-terminal glycine.

1. Preparation of L-Serine Methyl Ester Hydrochloride:

-

Materials: L-serine, Methanol (anhydrous), Thionyl chloride (SOCl₂) or Hydrogen chloride (gas).

-

Procedure:

-

Suspend L-serine in anhydrous methanol and cool the mixture in an ice bath.

-

Slowly add thionyl chloride dropwise to the suspension with stirring. Alternatively, bubble dry hydrogen chloride gas through the suspension.[13]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain the crude L-serine methyl ester hydrochloride as a white solid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether).

-

2. N-Protection of Glycine:

-

Materials: Glycine, Di-tert-butyl dicarbonate (Boc₂O) or Benzyl chloroformate (Cbz-Cl), suitable solvent (e.g., dioxane, THF), and a base (e.g., sodium hydroxide, triethylamine).

-

Procedure (for Boc protection):

-

Dissolve glycine in an aqueous solution of sodium hydroxide.

-

Add a solution of Boc₂O in a suitable organic solvent (e.g., dioxane) to the glycine solution with vigorous stirring at room temperature.

-

Continue stirring for several hours until the reaction is complete.

-

Acidify the reaction mixture with a weak acid (e.g., citric acid) and extract the N-Boc-glycine into an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain N-Boc-glycine.

-

3. Peptide Coupling:

-

Materials: N-Boc-glycine, L-serine methyl ester hydrochloride, a coupling agent (e.g., Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)), a coupling additive (e.g., N-hydroxysuccinimide (NHS), 1-Hydroxybenzotriazole (HOBt)), a non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA)), and an anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF)).

-

Procedure:

-

Dissolve N-Boc-glycine, the coupling agent, and the coupling additive in the anhydrous solvent.

-

In a separate flask, dissolve L-serine methyl ester hydrochloride and the non-nucleophilic base in the anhydrous solvent.

-

Add the solution of the activated N-Boc-glycine to the solution of L-serine methyl ester with stirring at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours or overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter off any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

-

Wash the filtrate with dilute acid, dilute base, and brine.

-

Dry the organic layer and evaporate the solvent to yield crude N-Boc-glycyl-L-serinate methyl ester.

-

Purify the product by column chromatography on silica gel.

-

4. N-Deprotection:

-

Materials: N-Boc-glycyl-L-serinate methyl ester, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve the purified N-Boc-glycyl-L-serinate methyl ester in DCM.

-

Add an excess of TFA to the solution and stir at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Remove the solvent and excess TFA under reduced pressure.

-

The resulting product, this compound, may be obtained as a salt (e.g., trifluoroacetate salt) and can be further purified by recrystallization or chromatography.

-

References

- 1. L-Serine methyl ester hydrochloride(5680-80-8) 1H NMR spectrum [chemicalbook.com]

- 2. Serine, glycyl- | C5H10N2O4 | CID 73086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound,(CAS# 66328-96-9)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. sinfoochem.com [sinfoochem.com]

- 5. L-Serine, N-glycyl- [webbook.nist.gov]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 8. Mapping of 1H NMR chemical shifts relationship with chemical similarities for the acceleration of metabolic profiling: Application on blood products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of mycosporine-serine-glycine methyl ester, a major mycosporine-like amino acid from dinoflagellates: a mass spectrometry study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Glycine, methyl ester [webbook.nist.gov]

- 13. CN110606811A - Synthetic method of L-serine methyl ester hydrochloride - Google Patents [patents.google.com]

In-Depth Technical Guide: Methyl Glycyl-L-Serinate (CAS Number: 66328-96-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl glycyl-L-serinate is a dipeptide derivative with the chemical formula C6H12N2O4. As a compound linking the amino acids glycine and L-serine with a methyl ester protecting group, it serves as a valuable building block in peptide synthesis and holds potential for applications in biochemical and pharmaceutical research. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological significance, with a focus on experimental details and data.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 66328-96-9 | [1] |

| Molecular Formula | C6H12N2O4 | [1] |

| Molecular Weight | 176.17 g/mol | [1] |

| IUPAC Name | methyl (2S)-2-(2-aminoacetamido)-3-hydroxypropanoate | [2] |

| Synonyms | L-Serine, N-glycyl-, methyl ester; N-Glycyl-L-serine methyl ester | [3] |

| Canonical SMILES | C(--INVALID-LINK--NC(=O)CN)O | [2] |

| Physical State | Expected to be a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in water and polar organic solvents | Inferred |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily available scientific literature. However, its synthesis can be approached using standard peptide coupling methodologies. The following outlines a generalized experimental workflow for its preparation.

Generalized Synthetic Workflow

The synthesis of this compound involves the formation of a peptide bond between N-protected glycine and L-serine methyl ester, followed by the removal of the protecting group.

Caption: Generalized workflow for the synthesis of this compound.

Detailed Methodologies

Step 1: N-Protection of Glycine (e.g., with Boc group)

-

Dissolve glycine in a suitable solvent system (e.g., a mixture of dioxane and water).

-

Add a base (e.g., sodium hydroxide) to the solution.

-

Slowly add di-tert-butyl dicarbonate ((Boc)2O) while maintaining a cool temperature (e.g., using an ice bath).

-

Stir the reaction mixture for several hours at room temperature.

-

After the reaction is complete (monitored by TLC), perform an acidic workup to isolate the N-Boc-glycine.

Step 2: Esterification of L-Serine

A common method for the preparation of amino acid methyl esters is the Fischer-Speier esterification using thionyl chloride in methanol.[4]

-

Suspend L-serine in anhydrous methanol at a reduced temperature (e.g., 0-10°C).[4]

-

Slowly add thionyl chloride dropwise to the suspension while maintaining the temperature.[4]

-

After the addition is complete, allow the reaction to warm to room temperature or slightly above (e.g., 35-40°C) and stir for an extended period (e.g., 24-48 hours).[4]

-

The product, L-serine methyl ester hydrochloride, can be isolated by cooling the reaction mixture to induce crystallization, followed by filtration and drying.[4]

Step 3: Peptide Coupling

-

Dissolve N-Boc-glycine and L-serine methyl ester hydrochloride in an appropriate aprotic solvent (e.g., dichloromethane or dimethylformamide).

-

Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with an activator like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).

-

A base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically added to neutralize the hydrochloride salt of the amino ester.

-

The reaction is stirred at room temperature until completion, as monitored by TLC.

-

The crude product is purified, often by column chromatography, to yield N-Boc-glycyl-L-serine methyl ester.

Step 4: Deprotection

-

Dissolve the protected dipeptide ester in a suitable solvent, such as dichloromethane.

-

Add a strong acid, typically trifluoroacetic acid (TFA), to cleave the Boc protecting group.

-

Stir the reaction at room temperature for a specified time.

-

The solvent and excess acid are removed under reduced pressure.

-

The final product, this compound, can be isolated and purified, often as a salt (e.g., trifluoroacetate salt), which can be further purified by recrystallization or chromatography.

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure and data from similar compounds.

4.1 ¹H NMR Spectroscopy (Predicted Chemical Shifts)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Glycine α-CH₂ | ~3.8 - 4.0 | s | |

| Serine α-CH | ~4.5 - 4.7 | t | Coupled to β-CH₂ and NH |

| Serine β-CH₂ | ~3.9 - 4.1 | d | Coupled to α-CH |

| Methyl Ester CH₃ | ~3.7 | s | |

| Amide NH | ~8.0 - 8.5 | d | Coupled to Serine α-CH |

| Amino NH₂ | Variable | br s | Exchangeable with D₂O |

| Hydroxyl OH | Variable | br s | Exchangeable with D₂O |

4.2 ¹³C NMR Spectroscopy (Predicted Chemical Shifts)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Glycine α-C | ~42 - 44 |

| Glycine C=O (Amide) | ~170 - 172 |

| Serine α-C | ~55 - 57 |

| Serine β-C | ~61 - 63 |

| Serine C=O (Ester) | ~172 - 174 |

| Methyl Ester C | ~52 - 54 |

4.3 Infrared (IR) Spectroscopy (Predicted Absorption Bands)

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch (Amine & Amide) | 3300 - 3500 | Broad |

| O-H Stretch (Alcohol) | 3200 - 3600 | Broad |

| C-H Stretch (Aliphatic) | 2850 - 3000 | |

| C=O Stretch (Ester) | ~1740 | Strong |

| C=O Stretch (Amide I) | ~1650 | Strong |

| N-H Bend (Amide II) | ~1550 |

4.4 Mass Spectrometry (Predicted Fragmentation)

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 176. Key fragmentation patterns would likely involve the cleavage of the peptide bond, loss of the methoxy group from the ester, and cleavage adjacent to the hydroxyl group.

Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity and signaling pathway involvement of this compound is limited. However, the biological roles of its constituent amino acids and related dipeptides offer insights into its potential functions.

A related novel dipeptide, serine-glycine-betaine, isolated from the endophytic fungus Macrophomina phaseolina, has demonstrated potent activity against human pancreatic (MIA PaCa-2) and colon (HCT-116) cancer cell lines.[5] This compound was shown to induce apoptosis in MIA PaCa-2 cells through the generation of intracellular reactive oxygen species and the subsequent loss of mitochondrial membrane potential, indicating the activation of the intrinsic apoptotic pathway.[5]

References

- 1. This compound | C6H12N2O4 | CID 106685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Serine, glycyl- | C5H10N2O4 | CID 73086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L-Serine, N-glycyl-, methyl ester - Pharos [pharos.habitablefuture.org]

- 4. CN110606811A - Synthetic method of L-serine methyl ester hydrochloride - Google Patents [patents.google.com]

- 5. web.pdx.edu [web.pdx.edu]

The Biological Activity of Glycyl-Serine Dipeptides: A Technical Guide for Researchers

Abstract

Glycyl-serine (Gly-Ser), a dipeptide composed of glycine and serine, is a fundamental biomolecule with emerging interest in the fields of biochemistry and drug development. While extensive research has been conducted on its constituent amino acids, the unique biological activities of the dipeptide itself are an area of active investigation. This technical guide provides a comprehensive overview of the current understanding of glycyl-serine's biological activities, supported by quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways. This document is intended for researchers, scientists, and professionals in drug development seeking to explore the therapeutic potential of glycyl-serine and its derivatives.

Introduction

Dipeptides, the simplest form of peptides, are increasingly recognized for their diverse physiological and cell-signaling roles.[1] Glycyl-serine, as an incomplete breakdown product of protein metabolism, is found in various food sources and is anticipated to be an endogenous metabolite.[1][2] The individual amino acids, glycine and serine, are pivotal in numerous metabolic processes, including nucleotide synthesis, redox homeostasis, and neurotransmission.[3][4] This guide delves into the specific biological functions attributed to the Gly-Ser dipeptide, offering a foundational resource for further research and development.

Physicochemical Properties and Quantitative Data

The biological activity of a molecule is intrinsically linked to its physicochemical properties. While extensive biological activity data for glycyl-serine is still emerging, its chemical characteristics and interactions have been quantified in several studies.

Gas-Phase Basicity

The intrinsic basicity of a peptide influences its interactions with receptors and enzymes. The gas-phase basicity of glycyl-L-serine has been determined to be 209.3 kcal/mol.[5] This value is slightly higher than that of glycylglycine (208.0 kcal/mol), indicating that the hydroxymethyl group of serine contributes to the overall basicity.[5]

| Dipeptide | Gas-Phase Basicity (kcal/mol) |

| Glycylglycine | 208.0 |

| Glycyl-L-serine | 209.3 |

| L-Serylglycine | 210.6 |

| L-Seryl-L-serine | 210.9 |

| Table 1: Gas-Phase Basicities of Glycyl-Serine and Related Dipeptides.[5] |

Metal Ion Complex Stability

Dipeptides can chelate metal ions, which is a crucial aspect of their biological function and transport. The stability constants for metal complexes of glycine-containing peptides have been studied, providing insight into their potential interactions in biological systems.

| Metal Ion | Ligand | Log K1 | Log β2 |

| Co(II) | Glycylglycine | 3.08 | 5.30 |

| Co(II) | Glycylglycylglycine | 3.14 | 5.44 |

| Co(II) | Tetraglycine | 3.00 | 5.50 |

| Table 2: Formation Constants of Co(II) Complexes with Glycine Peptides.[6] |

Known and Potential Biological Activities

While direct evidence for many biological activities of glycyl-serine is still under investigation, research on related compounds and its constituent amino acids provides a strong basis for hypothesized functions.

Role in Neurotransmission

The components of glycyl-serine, glycine and D-serine, are well-established neuromodulators. D-serine is a potent co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, playing a crucial role in synaptic plasticity and neurotransmission.[1] Glycine itself is a primary inhibitory neurotransmitter in the spinal cord and brainstem and also modulates NMDA receptor activity.[1][7] The orphan glutamate-like receptor GluRdelta2 has been found to bind both D-serine and glycine.[7] This suggests that glycyl-serine, or its metabolic products, could have significant effects on neuronal function.

Antioxidant and Anti-inflammatory Potential

While direct studies on the antioxidant and anti-inflammatory properties of glycyl-serine are limited, peptides, in general, are known to possess these activities.[8][9][10] The antioxidant capacity of peptides is often attributed to their ability to scavenge free radicals, chelate pro-oxidative metals, and inhibit lipid peroxidation.[8] Anti-inflammatory effects can be mediated through the downregulation of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and enzymes like COX-2.[2][5][10]

Experimental Protocols

To facilitate further research into the biological activities of glycyl-serine, this section provides detailed methodologies for key experiments.

In Vitro Antioxidant Activity Assays

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.[11]

-

Preparation of Reagents:

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of the glycyl-serine solution to 150 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.[11]

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the glycyl-serine sample.[11]

-

This assay is applicable to both hydrophilic and lipophilic antioxidants.[12]

-

Preparation of Reagents:

-

Prepare a 7 mM solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and a 2.45 mM solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

-

Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

-

-

Assay Procedure:

-

Add 10 µL of the glycyl-serine sample to 1 mL of the diluted ABTS•+ solution.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The scavenging activity is calculated similarly to the DPPH assay.

-

In Vitro Anti-inflammatory Activity Assay

This protocol uses lipopolysaccharide (LPS)-stimulated macrophages to assess anti-inflammatory effects.[5][10]

-

Cell Culture:

-

Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

-

Assay Procedure:

-

Seed the cells in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of glycyl-serine for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

-

Measurement of Inflammatory Markers:

-

Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits according to the manufacturer's instructions.[10]

-

Lyse the cells to extract protein and measure the expression of COX-2 and iNOS by Western blotting.

-

Signaling Pathways and Molecular Interactions

While specific signaling pathways for glycyl-serine are not yet fully elucidated, we can infer potential interactions based on the known roles of its constituent amino acids and general dipeptide transport mechanisms.

Serine and Glycine Metabolism

Glycyl-serine is an intermediate in protein metabolism, and its constituent amino acids are central to one-carbon metabolism, which is crucial for the synthesis of nucleotides, lipids, and for maintaining redox balance.[3]

Figure 1. Simplified overview of serine and glycine metabolism.

Potential Cellular Transport and Interaction

Dipeptides are typically transported into cells by peptide transporters (PepT). Once inside, they can be hydrolyzed into their constituent amino acids or exert their effects as intact molecules.

Figure 2. Hypothetical cellular transport and fate of Glycyl-Serine.

Experimental Workflow for Bioactivity Screening

A logical workflow for investigating the biological activity of glycyl-serine is outlined below.

Figure 3. Recommended workflow for screening Glycyl-Serine bioactivity.

Conclusion and Future Directions

Glycyl-serine is a dipeptide of significant interest due to the fundamental roles of its constituent amino acids in cellular metabolism and signaling. While direct evidence of its specific biological activities is currently limited, the existing data on its physicochemical properties and the known functions of glycine and serine provide a strong rationale for further investigation. The experimental protocols and workflows detailed in this guide offer a clear path for researchers to explore the antioxidant, anti-inflammatory, and other potential therapeutic properties of glycyl-serine. Future research should focus on in-depth in vitro and in vivo studies to elucidate its mechanisms of action and to validate its potential as a bioactive agent for pharmaceutical and nutraceutical applications.

References

- 1. d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Dipeptide, a Metabolite from Ambioba Secretion, Protects Cerebral Ischemia Injury by Blocking Apoptosis Via p-JNK/Bax Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tuning the Flexibility of Glycine-Serine Linkers To Allow Rational Design of Multidomain Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro Anti-Inflammatory Activity of Peptides Obtained by Tryptic Shaving of Surface Proteins of Streptococcus thermophilus LMD-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. Ionotropic glutamate-like receptor delta2 binds D-serine and glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. sigarra.up.pt [sigarra.up.pt]

- 10. mdpi.com [mdpi.com]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

The Pivotal Role of Dipeptide Methyl Esters in Modern Proteomics: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of proteomics, the precise identification and quantification of proteins and their post-translational modifications (PTMs) are paramount. Dipeptide methyl esters, along with the broader chemical modification of peptide methyl esterification, have emerged as powerful tools to enhance the sensitivity and accuracy of mass spectrometry-based proteomic analyses. This technical guide delves into the core principles, applications, and methodologies surrounding the use of dipeptide methyl esters, providing a comprehensive resource for researchers in academia and the pharmaceutical industry.

The Chemistry and Rationale of Peptide Methyl Esterification

Methyl esterification is a chemical derivatization technique that converts carboxylic acid groups on a peptide to their corresponding methyl esters. This reaction primarily targets the C-terminal carboxyl group and the acidic side chains of aspartic acid (Asp) and glutamic acid (Glu) residues. The most common method for peptide methyl esterification involves treatment with a solution of methanolic HCl.

The primary motivations for employing methyl esterification in proteomics are:

-

Improved Fragmentation in Mass Spectrometry: By neutralizing the negative charges on acidic residues, methyl esterification can significantly enhance the fragmentation efficiency of peptides during tandem mass spectrometry (MS/MS). This leads to more complete and informative fragment ion spectra, which is particularly beneficial for de novo peptide sequencing and the confident identification of proteins.[1]

-

Enhanced Hydrophobicity: The addition of a methyl group increases the hydrophobicity of a peptide. This can improve its retention on reverse-phase chromatography columns, leading to better separation of complex peptide mixtures.

-

Facilitating Quantitative Proteomics: Through the use of stable isotope-labeled methanol (e.g., d3-methanol), differential labeling of peptide samples can be achieved. This allows for the accurate relative quantification of proteins between different biological samples.[2]

-

Reducing Non-Specific Binding in Enrichment Workflows: In phosphoproteomics, methyl esterification is often used prior to immobilized metal affinity chromatography (IMAC) to block the interaction of acidic residues with the metal resin, thereby reducing the non-specific binding of non-phosphorylated peptides and enriching for true phosphopeptides.

Key Applications in Proteomics

The versatility of dipeptide methyl esters and peptide esterification lends itself to a variety of applications across different proteomics workflows.

Enhanced Peptide Fragmentation and de Novo Sequencing

One of the most significant advantages of methyl esterification is the improvement in peptide fragmentation. In collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD), the presence of acidic residues can lead to preferential fragmentation at these sites, resulting in spectra dominated by a few fragment ions and incomplete sequence information. By converting the carboxylic acids to methyl esters, the charge distribution on the peptide is altered, promoting more uniform fragmentation along the peptide backbone and yielding a richer fragment ion series. This is particularly crucial for de novo sequencing, where the peptide sequence is determined directly from the MS/MS spectrum without prior knowledge of the protein sequence.

Quantitative Proteomics using Stable Isotope Labeling

Stable isotope labeling is a cornerstone of quantitative proteomics. Dipeptide methyl esters can be readily synthesized with incorporated stable isotopes (e.g., ¹³C, ¹⁵N, ²H) and used as internal standards for the absolute quantification of specific dipeptides or larger peptides in a complex mixture.

Furthermore, a differential labeling strategy can be employed where two or more samples are treated with light (d0) and heavy (d3) methanolic HCl, respectively. The samples are then mixed and analyzed by LC-MS/MS. The relative abundance of a peptide in the different samples can be determined by comparing the peak intensities of the light and heavy isotopic forms.

Quantitative Data Presentation

The following tables summarize key quantitative aspects related to the use of dipeptide methyl esters in proteomics.

| Parameter | Native Peptide (e.g., containing Asp/Glu) | Methyl-Esterified Peptide | Rationale for Improvement |

| Charge State in Positive Ion Mode | Typically lower due to acidic residues | Can be higher due to neutralization of acidic groups | Neutralization of negative charges allows for more protonation sites. |

| Fragmentation Efficiency (CID/HCD) | Often shows dominant neutral losses and specific cleavages near acidic residues | More uniform fragmentation along the peptide backbone | Charge is more evenly distributed, leading to less preferential fragmentation. |

| Sequence Coverage in MS/MS | Can be incomplete, hindering confident identification | Significantly improved, with more b- and y-ions observed | A more complete fragment ion series allows for greater sequence coverage. |

| Hydrophobicity (Reverse Phase LC) | Lower retention time | Higher retention time | The addition of methyl groups increases the overall hydrophobicity of the peptide. |

Table 1: Comparative Properties of Native vs. Methyl-Esterified Peptides in Mass Spectrometry. This table provides a qualitative comparison of the key physicochemical and mass spectrometric properties of peptides before and after methyl esterification.

| Dipeptide | Native Mass (Da) | Methyl Ester Mass (Da) | Mass Shift (Da) |

| Asp-Gly | 188.0695 | 216.0998 | +28.0303 |

| Glu-Ala | 218.1008 | 246.1321 | +28.0313 |

| Val-Tyr | 280.1423 | 294.1579 | +14.0156 |

Table 2: Mass Shifts of Dipeptides Upon Methyl Esterification. This table illustrates the expected mass increase for different dipeptides after methyl esterification. The mass shift depends on the number of carboxylic acid groups (side chains and C-terminus) present in the dipeptide.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of dipeptide methyl esters.

Synthesis of Dipeptide Methyl Ester Hydrochlorides

This protocol describes a general method for the synthesis of dipeptide methyl ester hydrochlorides using methanolic HCl generated in situ from acetyl chloride.

Materials:

-

Dipeptide

-

Anhydrous Methanol

-

Acetyl Chloride

-

Round-bottom flask with a stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

Suspend the dipeptide (1 equivalent) in anhydrous methanol in a round-bottom flask.

-

Cool the suspension in an ice bath.

-

Slowly add acetyl chloride (2-3 equivalents) dropwise to the stirring suspension. Caution: This reaction is exothermic and generates HCl gas. Perform in a well-ventilated fume hood.

-

Remove the flask from the ice bath and allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting white solid is the dipeptide methyl ester hydrochloride, which can be used without further purification for many applications or can be purified by recrystallization if necessary.

Sample Preparation for Mass Spectrometry Analysis of a Protein Digest

This protocol outlines the steps for preparing a protein sample for bottom-up proteomics analysis, including an optional methyl esterification step.

Materials:

-

Protein sample

-

Lysis buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Methanolic HCl (2 M)

-

C18 solid-phase extraction (SPE) cartridge

-

LC-MS grade solvents (acetonitrile, water, formic acid)

Procedure:

-

Protein Extraction and Denaturation: Lyse cells or tissues in a suitable lysis buffer to extract the proteins.

-

Reduction and Alkylation:

-

Add DTT to a final concentration of 10 mM and incubate at 56 °C for 30 minutes to reduce disulfide bonds.

-

Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes to alkylate the free cysteine residues.

-

-

Protein Digestion:

-

Dilute the sample with an appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.5) to reduce the urea concentration to less than 2 M.

-

Add trypsin at a 1:50 (w/w) ratio of trypsin to protein.

-

Incubate overnight at 37 °C.

-

-

Methyl Esterification (Optional):

-

Quench the digestion by adding formic acid to a final concentration of 1%.

-

Dry the peptide mixture completely using a vacuum centrifuge.

-

Reconstitute the dried peptides in 2 M methanolic HCl and incubate at room temperature for 1-2 hours.

-

Dry the sample again to remove the methanolic HCl.

-

-

Desalting:

-

Reconstitute the peptide sample in 0.1% formic acid.

-

Desalt the sample using a C18 SPE cartridge according to the manufacturer's instructions.

-

Elute the peptides with a solution of 50-80% acetonitrile in 0.1% formic acid.

-

-

LC-MS/MS Analysis:

-

Dry the eluted peptides and reconstitute in a small volume of 0.1% formic acid for injection into the LC-MS/MS system.

-

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key workflows where dipeptide methyl esters play a crucial role.

Caption: Quantitative proteomics workflow using stable isotope labeling via methyl esterification.

Caption: Phosphoproteomics workflow with methyl esterification for enhanced enrichment specificity.

Conclusion and Future Perspectives

Dipeptide methyl esters and the broader technique of peptide methyl esterification represent a valuable and versatile tool in the proteomics toolbox. From enhancing peptide fragmentation for more confident protein identification to enabling accurate quantitative analyses, this chemical derivatization strategy addresses several key challenges in mass spectrometry-based proteomics. As the field continues to push the boundaries of sensitivity and throughput, the judicious application of such chemical biology approaches will remain crucial for unraveling the complexities of the proteome. The development of novel esterification reagents and optimized reaction conditions will likely further expand the utility of this technique in both basic research and clinical applications, including biomarker discovery and drug development.

References

- 1. Multi-site esterification: a tunable, reversible strategy to tailor therapeutic peptides for delivery - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]

- 2. Multi-site esterification: a tunable, reversible strategy to tailor therapeutic peptides for delivery - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/D4ME00072B [pubs.rsc.org]

Unveiling the Molecular Profile of Methyl Glycyl-L-Serinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics and a plausible synthetic route for methyl glycyl-L-serinate, a dipeptide ester of significant interest in biochemical and pharmaceutical research. All quantitative data is presented in a structured format for clarity, and a detailed, generalized experimental protocol for its synthesis is provided, drawing from established peptide chemistry principles.

Core Molecular Attributes

This compound is a dipeptide derivative formed from the amino acids glycine and L-serine, with the carboxyl group of L-serine esterified with a methyl group. Its fundamental molecular properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C6H12N2O4 | [1] |

| Molecular Weight | 176.17 g/mol | [1] |

Synthetic Pathway for this compound

The synthesis of this compound can be achieved through a multi-step process common in peptide chemistry. This involves the protection of reactive functional groups, activation of the carboxyl group, peptide bond formation, and subsequent deprotection. A generalized workflow is presented below.

Experimental Protocols

The following sections outline a plausible, generalized experimental approach for the synthesis of this compound. These protocols are based on standard procedures in peptide synthesis.

Materials and Methods

-

Reagents: L-serine, Glycine, Thionyl chloride (SOCl2), Methanol (MeOH), Di-tert-butyl dicarbonate (Boc)2O, Dicyclohexylcarbodiimide (DCC), Trifluoroacetic acid (TFA), Dichloromethane (DCM), Ethyl acetate (EtOAc), Sodium bicarbonate (NaHCO3), Brine, Anhydrous sodium sulfate (Na2SO4).

-

Equipment: Round-bottom flasks, magnetic stirrer, reflux condenser, rotary evaporator, separation funnel, chromatography column.

Synthesis of L-Serine Methyl Ester Hydrochloride

-

Esterification: L-serine is suspended in methanol and cooled in an ice bath. Thionyl chloride is added dropwise while maintaining the low temperature.

-

Reaction: The mixture is then allowed to warm to room temperature and stirred for several hours to complete the esterification.

-

Isolation: The solvent is removed under reduced pressure using a rotary evaporator to yield crude L-serine methyl ester hydrochloride as a solid.

Synthesis of N-Boc-Glycine

-

Protection Reaction: Glycine is dissolved in a suitable solvent system, such as a mixture of dioxane and water, and a base like sodium hydroxide is added. Di-tert-butyl dicarbonate is then added portion-wise.

-

Reaction: The mixture is stirred at room temperature for several hours.

-

Work-up and Isolation: The reaction mixture is acidified and extracted with an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated to yield N-Boc-glycine.

Coupling of N-Boc-Glycine and L-Serine Methyl Ester

-

Activation and Coupling: N-Boc-glycine is dissolved in an anhydrous solvent such as dichloromethane. Dicyclohexylcarbodiimide (DCC) is added as the coupling agent.

-

Addition of Amino Component: A solution of L-serine methyl ester (prepared from the hydrochloride salt by neutralization with a base like triethylamine) in dichloromethane is added to the activated N-Boc-glycine solution.

-

Reaction: The reaction mixture is stirred at room temperature overnight.

-

Work-up and Purification: The dicyclohexylurea byproduct is removed by filtration. The filtrate is washed sequentially with dilute acid, sodium bicarbonate solution, and brine. The organic layer is dried and concentrated. The crude product can be purified by column chromatography.

Deprotection to Yield this compound

-

Cleavage of Protecting Group: The N-Boc-protected dipeptide ester is dissolved in a solution of trifluoroacetic acid in dichloromethane.

-

Reaction: The solution is stirred at room temperature for a few hours.

-

Isolation: The solvent and excess TFA are removed under reduced pressure to yield the final product, this compound, often as a TFA salt. Further purification can be achieved by recrystallization or chromatography.

This guide provides a foundational understanding of the molecular properties and a viable synthetic strategy for this compound, intended to support further research and development activities. Researchers should adapt and optimize these generalized protocols based on their specific experimental context and available resources.

References

Potential research applications of Methyl glycyl-L-serinate

An In-depth Technical Guide to the Potential Research Applications of Methyl Glycyl-L-Serinate

Abstract

This compound is a dipeptide methyl ester composed of glycine and L-serine. While specific research on this molecule is not extensively documented, its chemical structure positions it as a valuable tool for a range of applications in drug development and biochemical research. As a dipeptide ester, its most promising application lies in the field of prodrug design, specifically for targeting the human intestinal peptide transporter 1 (hPepT1) to enhance the oral bioavailability of poorly absorbed drugs. Furthermore, its structure allows it to serve as a model substrate for studying the kinetics and specificity of peptidases and esterases. This guide provides an overview of its synthesis, potential research applications, and detailed, representative experimental protocols for its investigation.

Physicochemical Properties and Synthesis

This compound (C₆H₁₂N₂O₄) is the methyl ester of the dipeptide Gly-Ser.[1] Its structure combines a peptide bond and an ester linkage, making it susceptible to hydrolysis by both peptidases and esterases.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process: first, the esterification of L-serine, followed by the coupling of N-protected glycine.

Step 1: Synthesis of L-Serine Methyl Ester Hydrochloride

The esterification of the carboxyl group of an amino acid is a crucial step in peptide synthesis to increase solubility in organic solvents.[2] A common and effective method involves the use of thionyl chloride (SOCl₂) or acetyl chloride in methanol.[3][4]

Step 2: Peptide Coupling

The resulting L-serine methyl ester hydrochloride is then coupled with an N-protected glycine (e.g., Boc-Gly-OH or Cbz-Gly-OH) using a standard peptide coupling agent, followed by deprotection to yield the final product.

Potential Research Applications

Prodrug Moiety for Enhanced Oral Bioavailability

The primary and most significant potential application of this compound is as a promoiety in prodrug design to improve the oral absorption of parent drugs.[5]

The human intestinal di/tri-peptide transporter, hPepT1, is a key target for drug delivery.[6] By attaching a dipeptide-like moiety to a drug that has low membrane permeability, the resulting prodrug can be actively transported across the intestinal epithelium via hPepT1.[7] Dipeptide monoester prodrugs have been shown to exhibit significantly higher uptake and permeability compared to their parent drugs.[7]

This compound is an ideal candidate for such a promoiety because:

-

It is composed of naturally occurring amino acids, minimizing potential toxicity from the promoiety after cleavage.

-

The ester linkage provides a site for hydrolysis by endogenous esterases, releasing the active parent drug into circulation.

-

The dipeptide structure is recognized by the hPepT1 transporter.[7]

dot

Caption: Proposed mechanism for hPepT1-mediated uptake of a this compound prodrug.

Substrate for Enzyme Characterization

This compound can serve as a model substrate for studying the activity and specificity of various enzymes. The parent dipeptide, Glycyl-L-serine, is used in biochemical research as a substrate for peptidases and proteases to understand their mechanisms.[8] The methyl ester derivative adds another layer of complexity, allowing for the simultaneous or competitive study of:

-

Peptidases: Cleavage of the peptide bond between glycine and serine.

-

Esterases: Hydrolysis of the methyl ester bond at the C-terminus of serine.

This dual-susceptibility makes it a useful tool for screening enzyme inhibitors, characterizing enzymatic activity in complex biological samples (e.g., plasma, cell homogenates), and studying drug metabolism.

Quantitative Data Summary

While no specific quantitative data for this compound was found, the following table summarizes representative data for other dipeptide monoester prodrugs to illustrate the potential improvements in drug delivery.

| Prodrug Class | Parent Drug | Improvement Metric | Fold Increase vs. Parent Drug | Cell Line / System | Reference |

| Dipeptide Monoester | Floxuridine | Cellular Uptake | 2.4 - 48.7 | Caco-2, Panc-1, AsPC-1 | [7] |

| Dipeptide Monoester | Gemcitabine | Cellular Uptake | 2.4 - 48.7 | Caco-2, Panc-1, AsPC-1 | [7] |

| Dipeptide Monoester | Floxuridine | Permeability | Superior to parent | Mouse Jejunum | [7] |

| Dipeptide Monoester | Gemcitabine | Permeability | Superior to parent | Mouse Jejunum | [7] |

Experimental Protocols

Protocol for Synthesis of L-Serine Methyl Ester Hydrochloride

This protocol is adapted from established methods for amino acid esterification.[3][9]

Materials:

-

L-Serine (1 equivalent)

-

Anhydrous Methanol

-

Thionyl chloride (SOCl₂) or Acetyl Chloride (1.2 equivalents)

-

Ice-water bath

-

Round-bottomed flask with reflux condenser

-

Magnetic stirrer

Procedure:

-

Suspend L-serine in anhydrous methanol in a round-bottomed flask and cool the mixture to 0°C using an ice-water bath.

-

Slowly add thionyl chloride or acetyl chloride dropwise to the cooled suspension while stirring.

-

After the addition is complete, remove the ice bath and allow the solution to warm to room temperature.

-

Heat the solution to reflux for 2-4 hours.

-

Cool the solution to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting white crystalline solid is L-serine methyl ester hydrochloride, which can be used in the next step without further purification.

dot

References

- 1. This compound | C6H12N2O4 | CID 106685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. l-Serine methyl ester hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Buy L-Serine hydrochloride (EVT-347922) | 16428-75-4 [evitachem.com]

- 5. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

- 6. Dipeptide model prodrugs for the intestinal oligopeptide transporter. Affinity for and transport via hPepT1 in the human intestinal Caco-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Glycyl-L-serine [myskinrecipes.com]

- 9. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Peptide Bond in Glycyl-Serine Dipeptides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the peptide bond in the glycyl-serine dipeptide. It covers the structural characteristics, synthesis, and analysis of this fundamental biomolecule, with a focus on quantitative data and detailed experimental methodologies.

Introduction

Glycyl-serine is a dipeptide composed of glycine and serine, two of the twenty proteinogenic amino acids.[1][2] The central feature of this molecule is the peptide bond, an amide linkage formed between the carboxyl group of glycine and the amino group of serine.[2] Understanding the nature of this bond is crucial for various fields, including structural biology, drug design, and proteomics. Glycyl-serine and similar dipeptides serve as model systems for studying peptide structure, folding, and interactions. Its role in peptide bond formation and stability makes it a valuable subject in the development of peptide-based drugs and therapeutic agents.[3]

Structural Properties of the Peptide Bond in Glycyl-Serine

The geometry of the peptide bond is a key determinant of the overall conformation of peptides and proteins. X-ray crystallography provides precise data on the bond lengths and angles within the glycyl-serine molecule.

Quantitative Data from X-ray Crystallography

The following tables summarize the key bond lengths and angles for the peptide bond and surrounding atoms in the crystal structure of glycyl-L-serine, based on data from the Cambridge Structural Database (CSD identifier: 138583).[2]

Table 1: Peptide Bond Lengths in Glycyl-L-Serine

| Bond | Length (Å) |

| C-N | 1.33 |

| C=O | 1.24 |

| N-Cα (Gly) | 1.46 |

| C-Cα (Gly) | 1.52 |

| N-Cα (Ser) | 1.45 |

| Cα-C (Ser) | 1.53 |

Table 2: Peptide Bond Angles in Glycyl-L-Serine

| Angle | Degree (°) |

| Cα(Gly)-C-N | 116.0 |

| C-N-Cα(Ser) | 121.0 |

| O=C-N | 123.0 |

| Cα(Gly)-C=O | 121.0 |

Table 3: Dihedral Angles of the Glycyl-L-Serine Backbone

| Dihedral Angle | Atoms | Value (°) |

| Phi (φ) | C-N-Cα(Ser)-C | -158.0 |

| Psi (ψ) | N-Cα(Gly)-C-N | 170.0 |

| Omega (ω) | Cα(Gly)-C-N-Cα(Ser) | 178.0 |

Experimental Protocols

Synthesis of Glycyl-Serine via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of glycyl-serine using Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry on a Wang resin.

Materials:

-

Fmoc-Ser(tBu)-Wang resin

-

Fmoc-Gly-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Fmoc-Ser(tBu)-Wang resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Shake for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Glycine Coupling:

-

Dissolve Fmoc-Gly-OH (3 equivalents), DIC (3 equivalents), and HOBt (3 equivalents) in DMF.

-

Add the coupling solution to the deprotected resin.

-

Shake the reaction vessel for 2 hours at room temperature.

-

To monitor the completion of the coupling reaction, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal glycine.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and shake for 2 hours at room temperature.

-

Filter the resin and collect the filtrate containing the dipeptide.

-

Precipitate the crude glycyl-serine by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow for Solid-Phase Peptide Synthesis of Glycyl-Serine

Caption: Workflow for the solid-phase synthesis of glycyl-serine.

X-ray Crystallography

This protocol provides a general framework for the single-crystal X-ray diffraction analysis of glycyl-serine.

Materials:

-

Crystallized glycyl-serine

-

Cryo-loop

-

Goniometer head

-

X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα) and detector

-

Cryo-cooling system (e.g., liquid nitrogen stream)

Procedure:

-

Crystal Mounting:

-

Select a single, well-formed crystal of glycyl-serine (typically 0.1-0.3 mm in each dimension).

-

Mount the crystal on a cryo-loop, which is then attached to a goniometer head.

-

-

Data Collection:

-

Mount the goniometer head on the diffractometer.

-

Cool the crystal to a low temperature (e.g., 100 K) using a cryo-cooling system to minimize radiation damage.

-

Center the crystal in the X-ray beam.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam. The rotation range and exposure time per frame will depend on the crystal quality and diffractometer setup.

-

-

Data Processing:

-

Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).

-

Scale and merge the integrated data from all images to produce a final dataset.

-

Determine the unit cell parameters and space group of the crystal.

-

-

Structure Solution and Refinement:

-

Solve the phase problem to obtain an initial electron density map. For small molecules like glycyl-serine, direct methods are typically used.

-

Build an initial atomic model into the electron density map.

-

Refine the atomic model against the experimental diffraction data to improve the fit between the calculated and observed structure factors. This involves adjusting atomic coordinates, and thermal parameters.

-

-

Validation: Validate the final crystal structure using tools such as CheckCIF to ensure its quality and accuracy.

Experimental Workflow for X-ray Crystallography of Glycyl-Serine

Caption: Workflow for determining the crystal structure of glycyl-serine.

NMR Spectroscopy

This protocol describes the acquisition of ¹H and ¹³C NMR spectra for glycyl-serine.

Materials:

-

Glycyl-serine sample

-

Deuterated solvent (e.g., D₂O)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Dissolve a few milligrams of glycyl-serine in approximately 0.6 mL of D₂O in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

-

¹H NMR Spectroscopy:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to obtain good resolution.

-

Acquire a ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer:

-

Pulse program: zg30

-

Number of scans: 16-64

-

Acquisition time: ~2-4 seconds

-

Relaxation delay: 1-2 seconds

-

-

Process the spectrum (Fourier transform, phase correction, baseline correction, and referencing to a known standard).

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters for a 100 MHz spectrometer:

-

Pulse program: zgpg30

-

Number of scans: 1024-4096 (or more, depending on concentration)

-

Acquisition time: ~1-2 seconds

-

Relaxation delay: 2-5 seconds

-

-

Process the spectrum as described for the ¹H spectrum.

-

Biological Context: Serine-Glycine One-Carbon Metabolism

Glycine and serine are central nodes in cellular metabolism, particularly in the one-carbon (1C) metabolic network. This pathway is crucial for the biosynthesis of nucleotides, amino acids, and for methylation reactions.

The interconversion of serine and glycine is a key reaction in this pathway, catalyzed by the enzyme serine hydroxymethyltransferase (SHMT). In this reaction, the β-carbon of serine is transferred to tetrahydrofolate (THF), producing glycine and 5,10-methylenetetrahydrofolate. The latter is a key 1C donor for various biosynthetic pathways.

Serine-Glycine One-Carbon Metabolism Pathway

References

Commercial Availability and Technical Profile of Methyl glycyl-L-serinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and technical details of Methyl glycyl-L-serinate (CAS No. 66328-96-9), a dipeptide derivative of interest in various research and development applications. Due to the limited publicly available information for this specific compound, this guide also addresses related compounds and general methodologies applicable to its sourcing and evaluation.

Commercial Availability and Suppliers

This compound is a specialized chemical and its commercial availability is limited to a select number of suppliers. While direct online catalog information with pricing and purity is not consistently available, several companies have been identified as potential sources. Researchers are advised to contact these suppliers directly for quotations and detailed specifications.

| Supplier | Website | Contact Information | Notes |

| Sinfoo Biotech | --INVALID-LINK-- | --INVALID-LINK-- | Listed as a product (A063634), but detailed specifications are not provided online.[1][2] |

| Conier Chem and Pharma Limited | --INVALID-LINK-- | --INVALID-LINK-- | Listed in chemical buyer's guides as a supplier of this compound. |

| Alfa Chemistry | --INVALID-LINK-- | --INVALID-LINK-- | Listed in chemical buyer's guides; direct product page not readily accessible. |

Note: The availability and specifications of this compound may vary. It is crucial to request a Certificate of Analysis (CoA) from any potential supplier to verify purity, identity, and other quality control parameters before purchase.

Sourcing and Evaluation Workflow

A systematic approach is recommended for sourcing and evaluating specialized compounds like this compound. The following workflow outlines the key steps for researchers and procurement specialists.

References

A Technical Guide to the Basic Handling and Storage of Dipeptide Esters

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core principles and practices for the proper handling and storage of dipeptide esters. Adherence to these guidelines is critical for maintaining the chemical integrity, biological activity, and shelf-life of these important molecules, ensuring the reliability and reproducibility of research and development outcomes.

Introduction to Dipeptide Esters

Dipeptide esters are molecules composed of two amino acids linked by a peptide bond, with a carboxylic acid group esterified, typically at the C-terminus. This ester functional group can significantly influence the molecule's physicochemical properties, such as solubility, stability, and cell permeability. However, the ester linkage also introduces a primary site of vulnerability to hydrolysis, making proper handling and storage paramount.

Key Factors Influencing Stability

The stability of dipeptide esters is primarily dictated by their susceptibility to chemical degradation. The two main degradation pathways are hydrolysis of the ester bond and, to a lesser extent, hydrolysis of the peptide bond. Several environmental factors can accelerate these degradation processes.

-

Temperature: Elevated temperatures significantly increase the rate of hydrolytic degradation.[1][2]

-

pH: Dipeptide esters exhibit maximal stability in the acidic pH range, typically around pH 4.3 for aspartame.[2] Both strongly acidic and alkaline conditions can catalyze hydrolysis.[3]

-

Moisture: The presence of water is a direct requirement for hydrolysis. Lyophilized (freeze-dried) dipeptide esters are significantly more stable than those in solution.[4]

-

Light: Exposure to light, particularly UV, can provide the energy to initiate degradation reactions.

-

Oxidation: Certain amino acid residues within the dipeptide, such as methionine, cysteine, and tryptophan, are susceptible to oxidation, which can be exacerbated by exposure to air (oxygen).

Recommended Storage Conditions

To mitigate degradation and ensure long-term stability, dipeptide esters should be stored under controlled conditions. The following table summarizes the recommended storage conditions for lyophilized dipeptide esters.

| Storage Condition | Recommendation | Rationale |

| Temperature | Long-term: -80°CShort-term: -20°C | Minimizes the rate of all chemical degradation reactions.[1] |

| Form | Lyophilized powder | The absence of water prevents hydrolysis.[4] |

| Atmosphere | In a tightly sealed container under an inert gas (e.g., argon or nitrogen) in a desiccated environment. | Minimizes exposure to moisture and oxygen, preventing hydrolysis and oxidation. |

| Light | Stored in an opaque or amber vial, protected from light. | Prevents photodegradation. |

Proper Handling Procedures

Correct handling techniques are essential to prevent the introduction of contaminants and to maintain the stability of the dipeptide ester.

-

Equilibration: Before opening, always allow the container of the lyophilized dipeptide ester to warm to room temperature in a desiccator. This crucial step prevents condensation of atmospheric moisture onto the cold powder, which would compromise its stability.

-

Weighing: Weigh the desired amount of powder quickly in a clean, dry environment. Minimize the time the container is open.

-

Resealing: Immediately after weighing, securely reseal the container, preferably after flushing with an inert gas, and return it to the appropriate cold storage.

-

Solution Preparation: When preparing solutions, use sterile, high-purity solvents and buffers. For aqueous solutions, it is advisable to use a buffer in the optimal pH range for stability (typically pH 4-5).

-

Solution Storage: Stock solutions should be prepared fresh. If short-term storage is necessary, store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide. The shelf-life of dipeptide esters in solution is very limited.[2]

Quantitative Stability Data: A Case Study of Aspartame

Aspartame (L-aspartyl-L-phenylalanine-1-methyl ester) is a widely studied dipeptide ester, and its stability has been well-characterized. The following table summarizes the half-life of aspartame in aqueous solution at room temperature as a function of pH, illustrating the critical role of pH in stability.

| pH | Half-life at 25°C (approximate) |

| 3 | Reasonably Stable |

| 4.3 | ~300 days[2] |

| 5 | Reasonably Stable |

| 7 | A few days[2] |

This data highlights the dramatic decrease in stability as the pH moves from the optimal acidic range towards neutral.

Experimental Protocols for Stability Assessment

A forced degradation study is a common approach to understanding the degradation pathways of a dipeptide ester and for developing a stability-indicating analytical method.[5][6]

Forced Degradation Protocol

This protocol is a general guideline and may require optimization for specific dipeptide esters. The goal is to achieve 10-20% degradation of the parent compound.[6]

-

Sample Preparation: Prepare stock solutions of the dipeptide ester in a suitable solvent (e.g., water or a buffer at a pH where the compound is known to be soluble).

-

Stress Conditions:

-

Acid Hydrolysis: Add 0.1 M HCl to the sample solution. Incubate at 60°C for 2, 4, 8, and 24 hours.

-

Base Hydrolysis: Add 0.1 M NaOH to the sample solution. Incubate at room temperature for 1, 2, 4, and 8 hours. (Base hydrolysis is typically faster).

-

Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution. Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.

-

Thermal Degradation: Incubate a solid sample of the dipeptide ester at 80°C for 24, 48, and 72 hours. Also, incubate a solution at 60°C for the same time points.

-

Photodegradation: Expose a solution of the dipeptide ester to a calibrated light source (e.g., xenon lamp) according to ICH Q1B guidelines.

-

-

Sample Neutralization: After the specified time, neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC-UV or LC-MS method.

Stability-Indicating HPLC-UV Method

This method is a starting point and should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[7]

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-